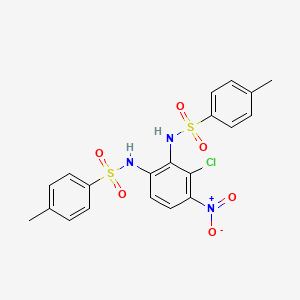![molecular formula C25H18BrN3 B15123269 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15123269.png)
4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a trityl group at the 1st position of the pyrazolo[3,4-c]pyridine core. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Iodination: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Tritylation: The protected intermediate is then reacted with trityl chloride to introduce the trityl group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The trityl group can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
p-methoxybenzyl chloride (PMB-Cl): Used for protection of the NH group.
Trityl chloride: Used for tritylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biological probe due to its structural similarity to purine bases.
Medicine: Investigated for its potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[3,4-c]pyridine: Another related compound with a different substitution pattern.
4-bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the trityl group
Uniqueness
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both the bromine atom and the trityl group, which confer distinct chemical and biological properties. The trityl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C25H18BrN3 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
4-bromo-1-tritylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C25H18BrN3/c26-23-17-27-18-24-22(23)16-28-29(24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |
InChI Key |
ODTPFWPKEDNPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CN=CC(=C5C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B15123198.png)
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)


![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)







